![molecular formula C21H22F6O2 B14174564 1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) CAS No. 922718-50-1](/img/structure/B14174564.png)
1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) is a synthetic organic compound characterized by the presence of a nonane backbone with bis(oxy) linkages to trifluorobenzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) typically involves the reaction of nonane-1,9-diol with 3,4,5-trifluorobenzene in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride
Temperature: Reflux conditions (80-110°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Azides, thiols
Wissenschaftliche Forschungsanwendungen
1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) involves its interaction with molecular targets through its fluorine atoms and bis(oxy) linkages. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4,5-trifluorobenzene)
- 1,1’-[Ethanediylbis(oxy)]bis(3,4,5-trifluorobenzene)
Uniqueness
1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) is unique due to its specific nonane backbone and the presence of trifluorobenzene rings. This structure imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
922718-50-1 |
|---|---|
Molekularformel |
C21H22F6O2 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
1,2,3-trifluoro-5-[9-(3,4,5-trifluorophenoxy)nonoxy]benzene |
InChI |
InChI=1S/C21H22F6O2/c22-16-10-14(11-17(23)20(16)26)28-8-6-4-2-1-3-5-7-9-29-15-12-18(24)21(27)19(25)13-15/h10-13H,1-9H2 |
InChI-Schlüssel |
PVBPAWWDAGDVOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCCCCCCCOC2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
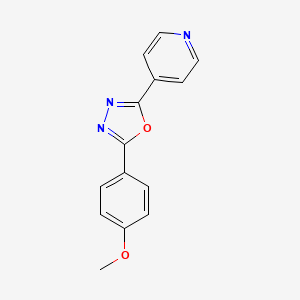
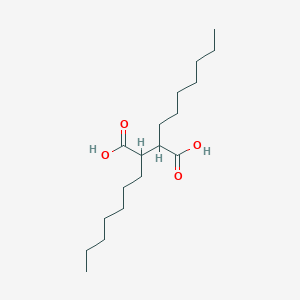
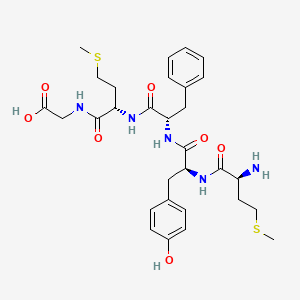
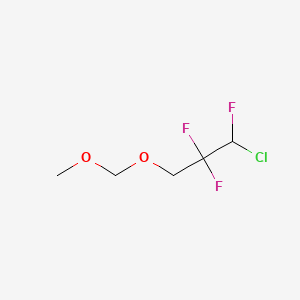

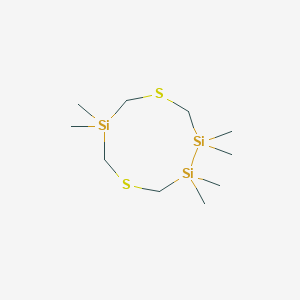
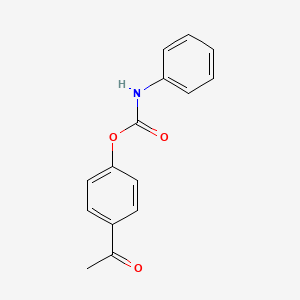

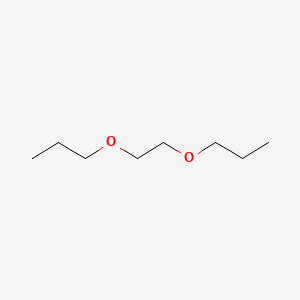
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
